

Amorphispironone: A Technical Guide to its Discovery, Origin, and Characterization

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Compound of Interest

Compound Name: *Amorphispironone*

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Abstract

Amorphispironone is a novel spironone-type rotenoid discovered from the leaves of *Amorpha fruticosa* (Leguminosae).[1][2] This technical guide provides a comprehensive overview of its discovery, origin, structural elucidation, and cytotoxic activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this unique natural product.

Discovery and Origin

Amorphispironone was first reported in 1991 as a novel cytotoxic spironone-type rotenoid isolated from the leaves of *Amorpha fruticosa*. [3] A subsequent, more detailed study published in 1993 further elaborated on its structural elucidation and chemical conversion.[1][2] The discovery was part of a broader investigation into potential antitumor promoters from *Amorpha fruticosa*, which also led to the isolation of four known rotenoids: tephrosin, amorphigenin, 12a-hydroxyamorphigenin, and 12a-hydroxydalpanol.[2]

Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America that has become an invasive species in other parts of the world.[4] It has a history of use in traditional medicine by Native Americans for various ailments.[4] The plant is a rich source of

isoflavonoids, particularly rotenoids, which are known for their insecticidal and piscicidal properties, and more recently, for their potential pharmacological activities.

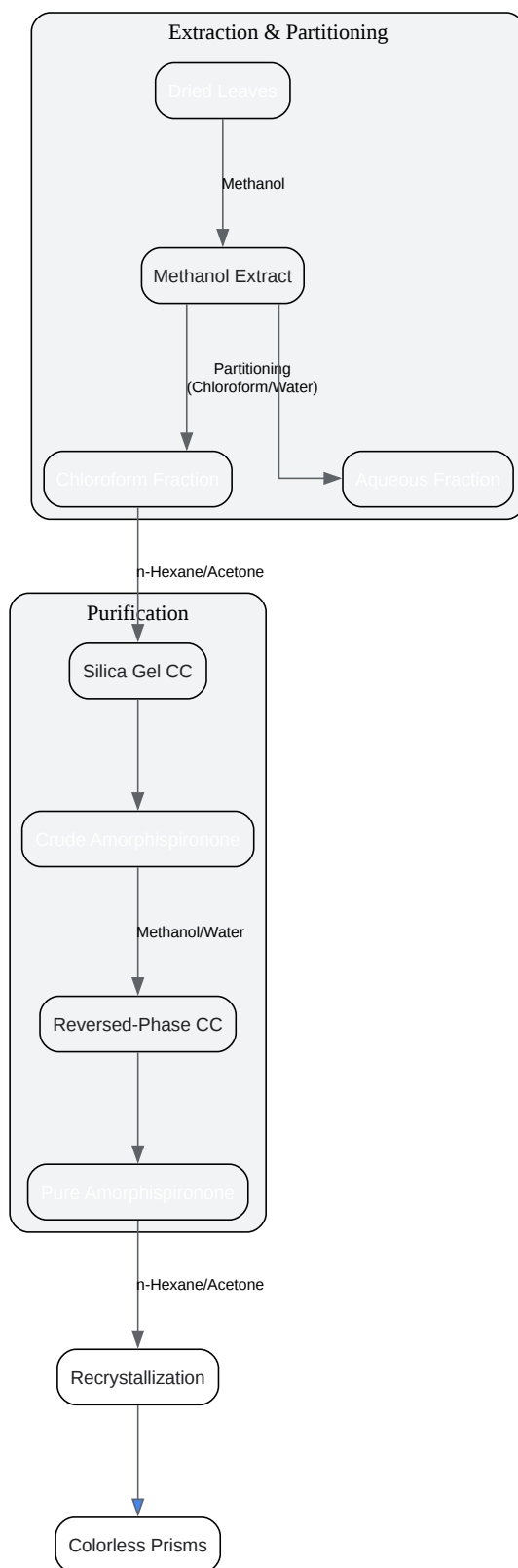
Experimental Protocols

Isolation of Amorphispironone

The isolation of **Amorphispironone** was achieved through a multi-step extraction and chromatographic process from the leaves of *Amorpha fruticosa*.

Methodology:

- **Extraction:** Dried and powdered leaves of *Amorpha fruticosa* were extracted with methanol. The methanol extract was then partitioned between chloroform and water.
- **Column Chromatography (Silica Gel):** The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and acetone.
- **Column Chromatography (Reversed-Phase):** Fractions containing **Amorphispironone** were further purified by reversed-phase column chromatography using a methanol-water gradient.
- **Recrystallization:** The purified **Amorphispironone** was recrystallized from a mixture of n-hexane and acetone to yield colorless prisms.



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Caption: Isolation workflow of **Amorphispironone**.

Structural Elucidation

The structure of **Amorphispironone** was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and confirmed by single-crystal X-ray analysis.[\[2\]](#)[\[3\]](#)

Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of **Amorphispironone**.
- NMR Spectroscopy:
 - ^1H -NMR and ^{13}C -NMR spectra were recorded to identify the types and number of protons and carbons.
 - 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between protons and carbons.
 - Difference NOE (Nuclear Overhauser Effect) experiments were crucial in determining the stereochemistry of the molecule.[\[2\]](#)
- X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of **Amorphispironone**.[\[3\]](#)

Data Presentation

Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₂₂ H ₂₀ O ₇
Molecular Weight	396.39 g/mol
Appearance	Colorless prisms
Melting Point	218-220 °C
Optical Rotation	[α] _D ²⁵ -118° (c 0.25, CHCl ₃)
UV λ _{max} (MeOH) nm (log ε)	238 (4.43), 294 (3.98), 340 (sh, 3.55)
IR (KBr) cm ⁻¹	3400 (OH), 1760 (γ-lactone), 1680 (C=O), 1620, 1580 (aromatic)
HR-EIMS m/z	396.1208 [M] ⁺ (Calcd. for C ₂₂ H ₂₀ O ₇ , 396.1209)

¹H-NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.78	d	8.5
H-4	6.45	d	8.5
H-6a	4.95	d	3.0
H-10	7.85	d	8.8
H-11	6.55	d	8.8
H-12a	4.58	br s	
2'-H	5.15	m	
3'-H	3.30	m	
4'-Me	1.75	s	
5'-Me	1.78	s	
2-OMe	3.82	s	
3-OMe	3.85	s	

¹³C-NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	113.5	11	109.2
2	158.8	12	165.5
3	159.5	12a	89.8
4	101.2	1'	118.2
4a	108.5	2'	135.5
5a	188.5	3'	21.5
6	175.2	4'	25.8
6a	78.5	5'	18.2
6b	113.2	2-OMe	56.2
10	130.5	3-OMe	56.5
10a	112.8		

Biological Activity

Amorphispironone has been identified as a cytotoxic compound.[3] Its discovery was part of a search for potential antitumor promoters, and it was found to exhibit inhibitory effects on Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]

Caption: Inhibitory action of **Amorphispironone**.

Further quantitative data on its cytotoxic profile against specific cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.

Conclusion

Amorphispironone represents a unique structural class of rotenoids with demonstrated cytotoxic activity. Its discovery from *Amorpha fruticosa* highlights the potential of this plant as a source of novel bioactive compounds. The detailed experimental protocols and spectroscopic

data provided in this guide serve as a valuable resource for researchers interested in the further investigation of **Amorphispironone**, including its synthesis, mechanism of action, and potential as a lead compound in drug development.

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